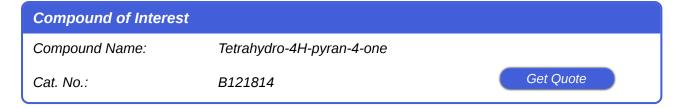


Synthesis of Spirocycles from Tetrahydro-4Hpyran-4-one: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spirocycles utilizing **tetrahydro-4H-pyran-4-one** as a key building block. The inherent three-dimensionality of spirocycles makes them attractive scaffolds in medicinal chemistry and drug discovery. **Tetrahydro-4H-pyran-4-one** serves as a versatile starting material for the construction of a diverse range of spirocyclic systems, including spiro-pyrans and spiro-oxindoles, which are prevalent in numerous biologically active compounds.

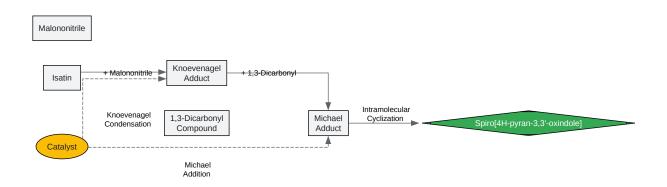
Multicomponent Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

One of the most efficient methods for the synthesis of spiro[4H-pyran-3,3'-oxindoles] is the one-pot, three-component reaction involving an isatin derivative, a malononitrile or ethyl cyanoacetate, and a 1,3-dicarbonyl compound. This domino Knoevenagel-Michael-cyclization sequence offers high atom economy and operational simplicity.[1][2][3]

General Reaction Scheme

The reaction proceeds through an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization to afford the spiro[4H-pyran-3,3'-oxindole] product.





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Caption: General workflow for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].

Quantitative Data Summary

The following table summarizes the yields of various spiro[4H-pyran-3,3'-oxindoles] synthesized via multicomponent reactions under different catalytic conditions.



Entry	Isatin Derivati ve (R)	1,3- Dicarbo nyl Compo und	Catalyst	Solvent	Time (h)	Yield (%)	Referen ce
1	Н	Dimedon e	-	DMSO	1	85	[1]
2	Н	Cyclohex an-1,3- dione	-	DMSO	3	74	[1]
3	Н	4- Hydroxyc oumarin	-	DMSO	10	78	[1]
4	5-Br	Dimedon e	-	DMSO	1	82	[1]
5	Н	Ethyl acetoace tate	Cinchoni dine- derived thiourea	Toluene	24	92	[2]
6	5-Cl	Ethyl acetoace tate	Cinchoni dine- derived thiourea	Toluene	24	85	[2]
7	N-Me	Ethyl acetoace tate	Cupreine	CH2Cl2	12	99	[3]
8	N-Bn	Ethyl acetoace tate	Cupreine	CH2Cl2	12	98	[3]



Experimental Protocol: Catalyst-Free Synthesis of 2-Amino-7,7-dimethyl-2',5-dioxo-5,6,7,8tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile[1]

- To a 25 mL round-bottom flask, add isatin (0.6 g, 4.0 mmol), malononitrile (0.29 g, 4.4 mmol), and dimedone (0.56 g, 4.0 mmol).
- Add dimethyl sulfoxide (DMSO, 5 mL) to the flask.
- Stir the reaction mixture at 70 °C for 1 hour.
- After completion of the reaction (monitored by TLC), pour the resulting mixture into ice water (50 mL) and stir for 15 minutes.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with water (2 x 10 mL) and diethyl ether (2 x 10 mL).
- Dry the solid under vacuum to afford the pure product as a pale yellow solid (1.16 g, 85% yield).

Experimental Protocol: Asymmetric Synthesis of Spiro[4H-pyran-3,3'-oxindoles] using Organocatalysis[2]

- To a dried vial, add isatin (0.2 mmol), 1,3-dicarbonyl compound (0.24 mmol), and cinchonidine-derived thiourea catalyst (10 mol%).
- Add toluene (1.0 mL) and water (0.050 mL) to the vial.
- Cool the reaction mixture to 0 °C and then add malononitrile (0.2 mmol).
- Stir the mixture at 0 °C for the time indicated by TLC analysis (typically 24-48 h).
- After the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired spirooxindole product.

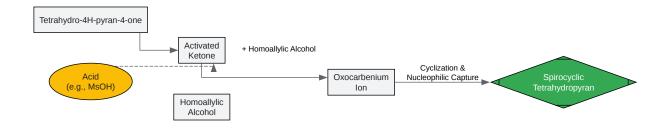


Prins-Type Cyclization for the Synthesis of Spirocyclic Tetrahydropyrans

A Prins-type cyclization offers a powerful method for the construction of spirocyclic tetrahydropyrans. This reaction typically involves the condensation of a cyclic ketone with a homoallylic alcohol in the presence of an acid.[4][5]

General Reaction Scheme

The reaction is initiated by the activation of the ketone by a protic or Lewis acid, followed by nucleophilic attack of the homoallylic alcohol. The resulting intermediate then undergoes cyclization and trapping by a nucleophile to yield the spirocyclic product.



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